3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride
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Overview
Description
3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride is a complex organic compound that features a unique structure combining an isochromene moiety with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride typically involves multi-step organic reactions. . The final step involves the formation of the amide bond and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The purification process often involves recrystallization and chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The isochromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the isochromene ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted piperidine compounds.
Scientific Research Applications
3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antiproliferative and anti-MRSA activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The isochromene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-isochromene derivatives: These compounds share the isochromene core but differ in their substituents, leading to variations in their biological activities.
Piperidine derivatives: Compounds with similar piperidine structures but different functional groups, affecting their chemical reactivity and applications.
Uniqueness
3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride is unique due to its combination of the isochromene and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.ClH/c20-9-8-18(23)21-12-16-7-3-4-10-22(16)19(24)17-11-14-5-1-2-6-15(14)13-25-17;/h1-2,5-6,16-17H,3-4,7-13,20H2,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOGRHGNNFSXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)CCN)C(=O)C2CC3=CC=CC=C3CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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